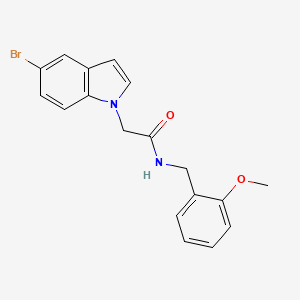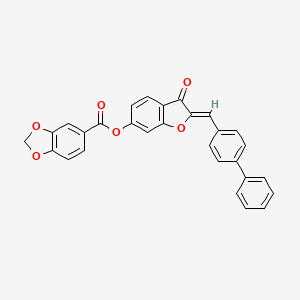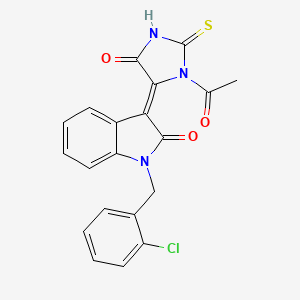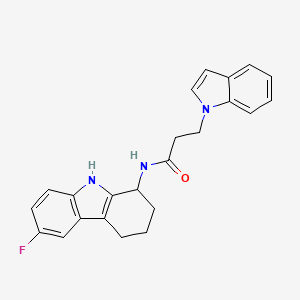
2-(5-bromo-1H-indol-1-yl)-N-(2-methoxybenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromo-1H-indol-1-yl)-N-[(2-methoxyphenyl)methyl]acetamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a bromo-indole moiety linked to an acetamide group, which is further connected to a methoxyphenyl group. Its structural complexity and functional groups make it a versatile candidate for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-bromo-1H-indol-1-yl)-N-[(2-methoxyphenyl)methyl]acetamide typically involves multiple steps, starting with the bromination of indole to introduce the bromo group at the 5-position. Subsequent steps include the formation of the acetamide group and the attachment of the methoxyphenyl moiety. Common reagents used in these reactions include brominating agents like N-bromosuccinimide (NBS), acyl chlorides for the formation of the acetamide group, and methoxybenzene derivatives.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for maximum yield and purity. This might involve the use of continuous flow reactors, large-scale bromination setups, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromo-indole moiety can be oxidized to form indole-5-carboxylic acid derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of 2-(5-hydroxy-1H-indol-1-yl)-N-[(2-methoxyphenyl)methyl]acetamide.
Substitution: The bromo group can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used under acidic or neutral conditions.
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like alkyl or aryl halides can be used in the presence of a base such as potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Indole-5-carboxylic acid derivatives.
Reduction: 2-(5-hydroxy-1H-indol-1-yl)-N-[(2-methoxyphenyl)methyl]acetamide.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Its biological activity can be explored in various assays to understand its potential as a therapeutic agent.
Medicine: It may be investigated for its pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It can be used in the development of new materials, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(5-bromo-1H-indol-1-yl)-N-[(2-methoxyphenyl)methyl]acetamide exerts its effects depends on its molecular targets and pathways. For instance, if it acts as an inhibitor of a specific enzyme, it would bind to the active site of the enzyme, preventing its normal function. The exact mechanism would need to be elucidated through detailed biochemical studies, including binding assays and molecular docking simulations.
Comparison with Similar Compounds
2-(5-Bromo-1H-indol-3-yl)ethanol: This compound differs in the position of the bromo group and the presence of an ethanol group instead of an acetamide group.
5-(5-Bromo-1H-indol-1-yl)pentanoic acid: This compound has a longer carbon chain and a carboxylic acid group instead of an acetamide group.
Uniqueness: 2-(5-bromo-1H-indol-1-yl)-N-[(2-methoxyphenyl)methyl]acetamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C18H17BrN2O2 |
|---|---|
Molecular Weight |
373.2 g/mol |
IUPAC Name |
2-(5-bromoindol-1-yl)-N-[(2-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C18H17BrN2O2/c1-23-17-5-3-2-4-14(17)11-20-18(22)12-21-9-8-13-10-15(19)6-7-16(13)21/h2-10H,11-12H2,1H3,(H,20,22) |
InChI Key |
HHVDHKGLGYXYCD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN2C=CC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-oxo-4-propyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B11148996.png)
![N-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-D-phenylalanine](/img/structure/B11149002.png)
![N-(carboxymethyl)-N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]glycine](/img/structure/B11149017.png)
methanone](/img/structure/B11149025.png)
![3-[2-(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-YL)propanamido]propanoic acid](/img/structure/B11149031.png)

![N-[(2S)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-methylbutanoyl]-L-leucine](/img/structure/B11149045.png)


![7-[(4-tert-butylbenzyl)oxy]-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methyl-2H-chromen-2-one](/img/structure/B11149062.png)
![(5E)-5-(3,4-dichlorobenzylidene)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11149070.png)
![2-(2-methoxyphenyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide](/img/structure/B11149074.png)

![2-[6-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B11149078.png)
